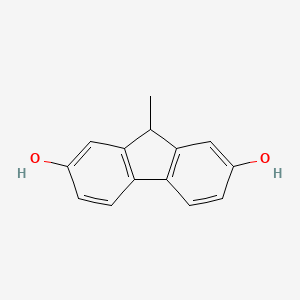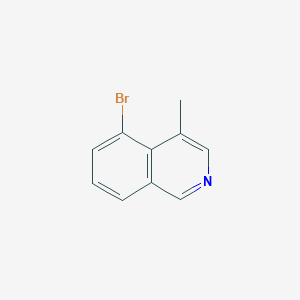![molecular formula C8H7NO2 B1343845 フューロ[2,3-c]ピリジン-5-イルメタノール CAS No. 478148-60-6](/img/structure/B1343845.png)
フューロ[2,3-c]ピリジン-5-イルメタノール
概要
説明
科学的研究の応用
Furo[2,3-c]pyridin-5-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Furo[2,3-c]pyridin-5-ylmethanol derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for Furo[2,3-c]pyridin-5-ylmethanol involves the hydrolysis of furo[2,3-c]pyridin-5-ylmethyl acetate. This reaction is typically carried out in a mixture of 1,4-dioxane and water, with sodium hydroxide as the base. The reaction mixture is stirred at ambient temperature for 18 hours, followed by partitioning between ethyl acetate and water to isolate the product .
Industrial Production Methods
Industrial production methods for Furo[2,3-c]pyridin-5-ylmethanol are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Furo[2,3-c]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furo[2,3-c]pyridin-5-ylmethanal or Furo[2,3-c]pyridin-5-ylmethanoic acid.
Reduction: Furo[2,3-c]pyridin-5-ylmethanol or Furo[2,3-c]pyridin-5-ylmethylamine.
Substitution: Furo[2,3-c]pyridin-5-ylmethyl chloride or Furo[2,3-c]pyridin-5-ylmethyl bromide.
作用機序
The mechanism of action of Furo[2,3-c]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
Furo[3,2-b]pyridin-2-ylmethanol: Another member of the furo[2,3-c]pyridine family with similar chemical properties and applications.
Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with potential anticancer activity.
Uniqueness
Furo[2,3-c]pyridin-5-ylmethanol is unique due to its specific structural features and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
furo[2,3-c]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNFBHTKFKPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621961 | |
| Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-60-6 | |
| Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)



![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

